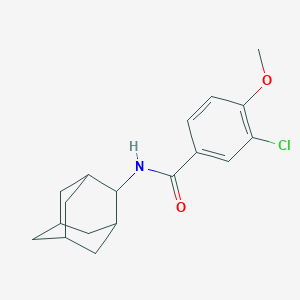![molecular formula C20H18N2O2S B278508 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, commonly known as NTBC, is a synthetic chemical compound that has been extensively studied for its biochemical and physiological effects. NTBC is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and is used in the treatment of hereditary tyrosinemia type 1 (HT1), a rare genetic disorder that affects the metabolism of the amino acid tyrosine. The purpose of
Mecanismo De Acción
NTBC exerts its pharmacological effects by inhibiting 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, an enzyme involved in the tyrosine catabolic pathway. 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisic acid (HGA), which is further metabolized to formylacetoacetate (FAA). Inhibition of 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide by NTBC leads to the accumulation of HPP and a decrease in the levels of HGA and FAA. This results in a decrease in the production of toxic metabolites and an improvement in the clinical symptoms of HT1.
Biochemical and Physiological Effects
NTBC has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that NTBC inhibits 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide activity in a dose-dependent manner, with an IC50 value of 0.2-0.5 μM. NTBC has also been shown to reduce the levels of toxic metabolites in HT1 patients, leading to an improvement in liver function, growth, and neurological symptoms. In addition, NTBC has been shown to have anti-tumor activity in various cancer cell lines, although the exact mechanism of action is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NTBC has several advantages for lab experiments, including its high potency and specificity for 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, its ability to reduce the levels of toxic metabolites in HT1 patients, and its potential applications in cancer therapy. However, NTBC also has some limitations, including its high cost and the potential for off-target effects at high concentrations. In addition, the long-term effects of NTBC treatment in HT1 patients are not fully understood, and further research is needed to determine the optimal dosage and duration of treatment.
Direcciones Futuras
There are several future directions for research on NTBC, including the development of more efficient synthesis methods, the optimization of NTBC dosage and duration of treatment in HT1 patients, and the investigation of its potential applications in cancer therapy. In addition, further research is needed to elucidate the exact mechanism of action of NTBC in cancer cells and to identify potential off-target effects at high concentrations. Overall, NTBC is a promising compound with significant potential for scientific research and clinical applications.
Métodos De Síntesis
The synthesis of NTBC involves the reaction of 2-naphthylamine with 2-chloro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, followed by the addition of triethylamine and isobutyl chloroformate. The resulting product is then purified by column chromatography to obtain pure NTBC. The synthesis of NTBC has been optimized over the years to improve yield and purity, and various modifications have been made to the reaction conditions.
Aplicaciones Científicas De Investigación
NTBC has been extensively studied for its scientific research applications, particularly in the field of HT1. HT1 is a rare genetic disorder that affects the metabolism of the amino acid tyrosine, leading to the accumulation of toxic metabolites in the liver, kidney, and brain. NTBC is a potent inhibitor of 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, an enzyme involved in the tyrosine catabolic pathway, and has been shown to reduce the levels of toxic metabolites in patients with HT1. NTBC has also been studied for its potential applications in cancer therapy, as 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is overexpressed in various types of cancer cells.
Propiedades
Fórmula molecular |
C20H18N2O2S |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2-(naphthalene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H18N2O2S/c21-18(23)17-15-7-3-4-8-16(15)25-20(17)22-19(24)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11H,3-4,7-8H2,(H2,21,23)(H,22,24) |
Clave InChI |
JBJUKHYBIPJISQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)N |
SMILES canónico |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B278425.png)
![N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278426.png)

![4-ethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278430.png)
![3,4-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278431.png)
![4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278432.png)

![N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B278436.png)
![3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278441.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B278442.png)
![N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278443.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B278444.png)

![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278451.png)